![molecular formula C10H19NO4 B1524025 Ácido 4-{[(terc-butoxi)carbonil]amino}-3-metilbutanoico CAS No. 1387445-53-5](/img/structure/B1524025.png)
Ácido 4-{[(terc-butoxi)carbonil]amino}-3-metilbutanoico
Descripción general
Descripción
“4-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanoic acid” is a chemical compound with the molecular formula C10H19NO4. It is also known as a Boc-protected amino acid, where Boc stands for tert-butoxycarbonyl . The Boc group is a protecting group used in organic synthesis .
Synthesis Analysis
The synthesis of Boc-protected amino acids typically involves the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . This reaction can be performed under aqueous conditions .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H19NO5/c1-9(2,3)16-8(14)11-6-10(4,15)5-7(12)13/h5-6H2,1-4H3,(H,11,14)(H,12,13) . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
As a Boc-protected amino acid, “4-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanoic acid” can undergo deprotection reactions to reveal the free amine. This typically involves treatment with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Physical And Chemical Properties Analysis
The molecular weight of “4-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanoic acid” is 217.26 g/mol. Unfortunately, specific physical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Medicina: Síntesis y desarrollo de fármacos
Ácido 4-{[(terc-butoxi)carbonil]amino}-3-metilbutanoico: se utiliza en la industria farmacéutica para la síntesis de diversos fármacos. Su grupo terc-butoxi carbonil (Boc) es particularmente valioso como grupo protector en la síntesis de fármacos peptídicos . Este compuesto ayuda a la creación de enlaces peptídicos estables que son resistentes a la degradación enzimática prematura, mejorando la eficacia de los medicamentos basados en péptidos.
Agricultura: Agentes de protección de cultivos
En agricultura, este compuesto encuentra aplicación en el desarrollo de agentes de protección de cultivos. El grupo Boc en This compound se utiliza para modificar la estructura de los agroquímicos, mejorando su estabilidad y biodisponibilidad. Esto lleva a soluciones más efectivas de control de plagas y manejo de enfermedades para los cultivos .
Ciencia de materiales: Síntesis de polímeros
La estructura química de This compound le permite ser un monómero en la síntesis de polímeros. Contribuye a la creación de polímeros con propiedades mecánicas específicas, como mayor flexibilidad o resistencia, que son esenciales en la producción de materiales especializados .
Ciencias ambientales: Plásticos biodegradables
Las ciencias ambientales se benefician del uso de This compound en la síntesis de plásticos biodegradables. El aminoácido protegido con Boc puede incorporarse a la columna vertebral de los polímeros para crear materiales que se descomponen más fácilmente en entornos naturales, reduciendo la contaminación .
Bioquímica: Inhibidores de enzimas
En bioquímica, este compuesto se utiliza para diseñar inhibidores enzimáticos. Al bloquear los sitios activos de las enzimas, This compound puede regular las vías metabólicas, lo cual es crucial para estudiar los mecanismos de la enfermedad y desarrollar nuevos tratamientos .
Farmacología: Formulación de profármacos
Farmacológicamente, This compound está involucrado en la formulación de profármacos. El grupo Boc se puede utilizar para enmascarar los grupos reactivos de un fármaco, haciéndolo inactivo hasta que llega a un sitio objetivo específico dentro del cuerpo, donde luego se activa para la acción terapéutica .
Ingeniería química: Optimización de procesos
En ingeniería química, este compuesto juega un papel en la optimización de procesos. Se utiliza para mejorar la eficiencia de las reacciones químicas, como en la producción de productos químicos finos y farmacéuticos, proporcionando un mejor control sobre las condiciones y los resultados de la reacción .
Mecanismo De Acción
Target of Action
It’s known that this compound is a derivative of amino acids , which play crucial roles in various biological processes, including protein synthesis and regulation of gene expression.
Mode of Action
The 4-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanoic acid is a tert-butyloxycarbonyl-protected amino acid . The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis, particularly in the synthesis of peptides . It protects the reactive amine group during peptide synthesis, preventing unwanted side reactions . The Boc group can be removed under acidic conditions to reveal the free amine, allowing for further reactions .
Biochemical Pathways
As a derivative of amino acids, it may be involved in the synthesis of proteins and peptides . Amino acids are the building blocks of proteins and play a key role in many biochemical pathways related to metabolism, immune response, and cell signaling.
Pharmacokinetics
The Boc group in this compound may influence its solubility and permeability, which can affect its absorption and distribution in the body .
Result of Action
As a derivative of amino acids, it may contribute to the synthesis of proteins and peptides, which are essential for various cellular functions, including cell growth, repair, and communication .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 4-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanoic acid. For instance, the removal of the Boc group requires acidic conditions . Additionally, the compound’s solubility can be affected by the solvent used, which can influence its availability for reactions .
Safety and Hazards
The compound is associated with certain hazard statements including H315, H319, and H335 . These correspond to skin irritation, eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-7(5-8(12)13)6-11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYRVJJDNPAVSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901181480 | |
| Record name | 4-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901181480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1387445-53-5 | |
| Record name | 4-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methylbutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1387445-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901181480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



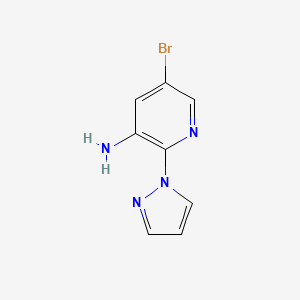
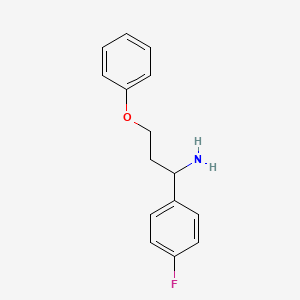
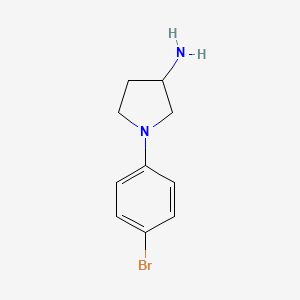

![{[4-Bromo-2-(trifluoromethyl)phenyl]carbamoyl}formic acid](/img/structure/B1523949.png)
![(E)-5-Bromofuro[2,3-b]pyridine-2-carbaldehyde oxime](/img/structure/B1523950.png)
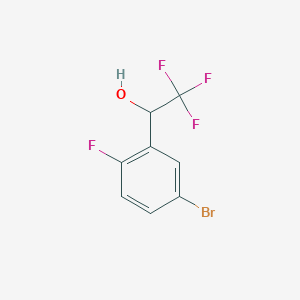
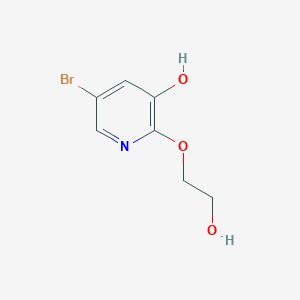

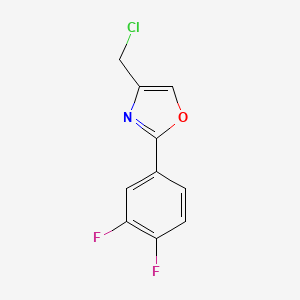

![5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1523961.png)

![3-Amino-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B1523965.png)